molecular formula C15H14N2O4S B2397357 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide CAS No. 1164535-67-4

(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide

Cat. No. B2397357
CAS RN: 1164535-67-4
M. Wt: 318.35
InChI Key: GSJKLQPKAFBFEM-NXVVXOECSA-N
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Description

“(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” is a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and investigated for their potential antidepressant and anticonvulsant effects .


Synthesis Analysis

The synthesis of benzo[d]thiazol derivatives involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The reaction is monitored by TLC .


Molecular Structure Analysis

The molecular structure of “(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide” includes phenyl and thiazole rings, as well as sulfur and nitrogen atoms in its structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzo[d]thiazol derivatives include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Antimicrobial Activity : A study investigated a thiazole-based heterocyclic amide for its antimicrobial activity, demonstrating good activity against eight tested microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. This suggests potential pharmacological and medical applications due to its broad antimicrobial efficacy (Cakmak et al., 2022).

  • Anticancer Activity : Another research focused on the synthesis of furan-carboxamide derivatives, revealing that these compounds were potent inhibitors of the influenza A H5N1 virus. The study highlighted the significance of the dimethyl-substituted heterocyclic moiety in enhancing anti-influenza activity, marking these derivatives as novel inhibitors of lethal H5N1 influenza A viruses (Yongshi et al., 2017).

Anti-inflammatory and Analgesic Agents

  • Synthesis for Anti-inflammatory and Analgesic Use : Novel compounds derived from visnaginone and khellinone were synthesized and screened for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. The compounds displayed significant inhibitory activity on COX-2 selectivity and exhibited promising analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Chemical Sensing

  • Chemosensors for Cyanide Anions : Research into coumarin benzothiazole derivatives revealed their ability to act as chemosensors for cyanide anions, with certain compounds exhibiting significant changes in color and fluorescence upon interaction with cyanide. This application demonstrates the versatility of such compounds beyond pharmaceuticals, into materials science and chemical sensing (Wang et al., 2015).

Synthesis and Characterization

  • Experimental and Theoretical Investigations : A study focused on the synthesis, molecular characterization, and biological activity of a furan-2-carboxamide-bearing thiazole. The research included single-crystal X-ray diffraction, density functional theory modeling, and evaluation of antimicrobial activity, showcasing the methodological approach to characterizing and assessing the utility of such compounds (Cakmak et al., 2022).

Mechanism of Action

The mechanism for the antidepressant activity of benzo[d]thiazol derivatives may be via increasing the concentrations of serotonin and norepinephrine .

Future Directions

The future directions for the research on benzo[d]thiazol derivatives could involve further investigation of their potential antidepressant and anticonvulsant effects .

properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-17-12-9(19-2)6-7-10(20-3)13(12)22-15(17)16-14(18)11-5-4-8-21-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJKLQPKAFBFEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=CO3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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